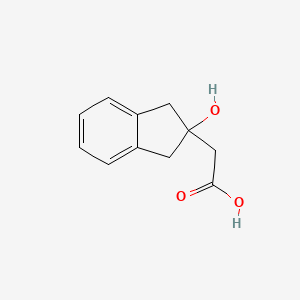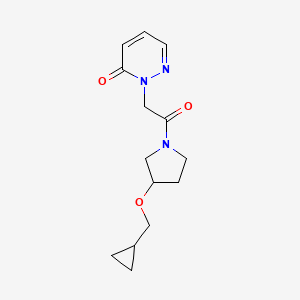
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide, also known as CYM-50308, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potent anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Characterization
- Saeed et al. (2015) reported the synthesis of different substituted benzamides, including compounds similar to 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide, from 4-aminophenazone, highlighting their potential in drug chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Biological Evaluation
- A study by Saeed et al. (2015) showed that benzamide derivatives inhibited alkaline phosphatases to a lesser degree than ecto-5′-nucleotidases, indicating their potential for further applications in medicinal chemistry (Saeed et al., 2015).
Molecular Interactions
- Saeed et al. (2020) conducted a study on antipyrine-like derivatives, closely related to the compound , where they performed X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand the molecular interactions and stability of these compounds (Saeed et al., 2020).
Inhibition of Carbonic Anhydrases
- Ulus et al. (2016) investigated similar benzamide compounds for their inhibitory effects on human carbonic anhydrase isoforms, finding that all investigated isoforms were inhibited in low micromolar and nanomolar range by the new compounds (Ulus et al., 2016).
DNA Binding and Cytotoxicity Studies
- Reddy et al. (2017) synthesized a series of bis-pyrazoles and investigated their interaction with DNA, as well as in-vitro cytotoxicity studies, which can provide insights into the potential biomedical applications of similar compounds (Reddy et al., 2017).
Antipsychotic Potential
- Wise et al. (1987) described a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities with the compound , showing potential as antipsychotic agents without interacting with dopamine receptors (Wise et al., 1987).
Catalysis and Chemical Transformations
- Levai et al. (2002) reported the synthesis of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides and their conversion into tetrahydrobenzofuran derivatives, a process that could be relevant for the synthesis and transformation of similar benzamide compounds (Levai et al., 2002).
properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(2,5-dimethylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-4-24(17-8-6-5-7-9-17)28(26,27)18-12-10-16(11-13-18)20(25)21-19-14-15(2)22-23(19)3/h10-14,17H,4-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZIMASBOVETPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2625538.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)
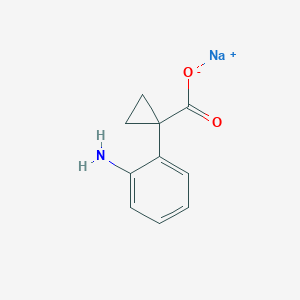

![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)
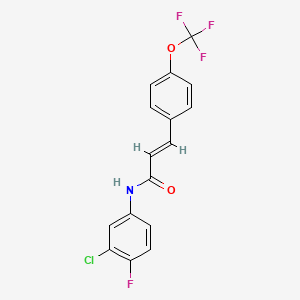
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)
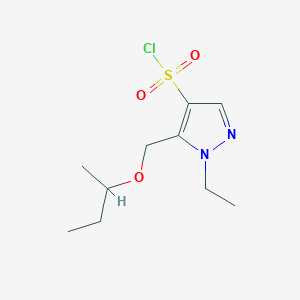
![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)
